1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Overview
Description
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a triazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, 2-fluorophenylpiperazine, is synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.
Formation of the Triazole Derivative: The triazole ring is formed by reacting 4-phenyl-4H-1,2,4-triazole-3-thiol with methyl iodide to introduce the methyl group.
Coupling Reaction: The final step involves coupling the piperazine derivative with the triazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for developing new drugs targeting central nervous system disorders due to its piperazine and triazole moieties.
Pharmacology: The compound can be studied for its binding affinity to various receptors, including serotonin and dopamine receptors.
Biological Studies: It can be used to investigate the biological pathways and mechanisms involving piperazine and triazole derivatives.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile functional groups.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with serotonin and dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: It may modulate signaling pathways related to mood regulation, cognition, and behavior.
Comparison with Similar Compounds
- 1-[4-(2-chlorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
- 1-[4-(2-bromophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Comparison:
- Uniqueness: The presence of the fluorine atom in 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone enhances its electron-withdrawing properties, potentially increasing its binding affinity to certain receptors compared to its chloro and bromo analogs.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns in substitution reactions due to the strong electron-withdrawing effect of fluorine.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5OS/c1-16-23-24-21(27(16)17-7-3-2-4-8-17)29-15-20(28)26-13-11-25(12-14-26)19-10-6-5-9-18(19)22/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKZREKIGOPQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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